

5-(tert-Butyl)-2-methoxybenzaldehyde 1H NMR spectrum

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Compound of Interest

Compound Name:	5-(tert-Butyl)-2-methoxybenzaldehyde
Cat. No.:	B1277133

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An In-depth Technical Guide to the ^1H NMR Spectrum of **5-(tert-Butyl)-2-methoxybenzaldehyde**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in research, discovery, and drug development, a profound understanding of spectral data is not merely advantageous but essential for the unambiguous elucidation and verification of chemical entities. This guide presents a comprehensive analysis of the ^1H NMR spectrum of **5-(tert-Butyl)-2-methoxybenzaldehyde** (CAS No. 85943-26-6), a substituted aromatic aldehyde.^{[1][2][3]} We will deconstruct the spectrum signal by signal, exploring the causal electronic and structural factors that dictate the chemical shift, multiplicity, and coupling constants of each proton. This document is designed to serve as a practical, in-depth reference, blending theoretical principles with field-proven insights to empower researchers in their analytical endeavors.

Molecular Structure and Proton Environments

To interpret the ^1H NMR spectrum of **5-(tert-Butyl)-2-methoxybenzaldehyde**, we must first identify the symmetry-unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below:

- Aldehyde Proton (H_α): The single proton attached to the carbonyl carbon.
- Methoxy Protons ($-\text{OCH}_3$): The three equivalent protons of the methyl group.
- tert-Butyl Protons ($-\text{C}(\text{CH}_3)_3$): The nine equivalent protons of the tert-butyl group.
- Aromatic Protons (H_3 , H_4 , H_6): The three non-equivalent protons on the benzene ring.

The interplay of substituent effects is critical for assigning the aromatic signals. The methoxy group ($-\text{OCH}_3$) is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) primarily at the ortho and para positions.^[4] Conversely, the benzaldehyde group ($-\text{CHO}$) is a potent electron-withdrawing group (EWG), decreasing electron density (deshielding) at its ortho and para positions. The tert-butyl group is a weak electron-donating group through induction.

¹H NMR Spectral Deconstruction and Analysis

The ¹H NMR spectrum provides a wealth of structural information through four key facets: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).^[5]

Aldehyde Proton (H_α)

- Chemical Shift (δ): ~10.4 ppm
- Multiplicity: Singlet (s)
- Integration: 1H

Causality: The aldehyde proton resonates significantly downfield, a characteristic feature of this functional group.^[6] This pronounced deshielding is caused by two primary factors: the electron-withdrawing nature of the carbonyl oxygen, which reduces electron density around the proton, and the magnetic anisotropy of the C=O double bond. The circulating π -electrons of the carbonyl group induce a local magnetic field that strongly reinforces the external applied magnetic field in the region of the proton.^[7] Due to the absence of adjacent protons, this signal appears as a sharp singlet.

tert-Butyl Protons (-C(CH₃)₃)

- Chemical Shift (δ): ~1.3 ppm
- Multiplicity: Singlet (s)
- Integration: 9H

Causality: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They reside in an electron-rich (shielded) aliphatic environment, far from the deshielding influence of the aromatic ring's current and the aldehyde group. This results in a strong singlet signal in the upfield region of the spectrum. The integration value of 9H is a definitive marker for this group.

Methoxy Protons (-OCH₃)

- Chemical Shift (δ): ~3.9 ppm
- Multiplicity: Singlet (s)
- Integration: 3H

Causality: The three methoxy protons are equivalent and appear as a singlet. Their chemical shift is further downfield compared to typical aliphatic protons due to the deshielding effect of the adjacent electronegative oxygen atom. This position is characteristic for methoxy groups attached to an aromatic ring.

Aromatic Protons (H₃, H₄, H₆)

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) provides the most intricate structural information for this molecule.^[8] The position and splitting of each signal are dictated by the combined electronic effects of the substituents.

- Proton H₃:
 - Predicted Chemical Shift (δ): ~7.0-7.2 ppm
 - Multiplicity: Doublet (d)

- Coupling Constant: $J_{3,4} \approx 8\text{-}9 \text{ Hz}$ (ortho) Causality: This proton is ortho to the strongly shielding $-\text{OCH}_3$ group and ortho to the strongly deshielding $-\text{CHO}$ group. The net effect places it upfield relative to the other aromatic protons. It is coupled only to H_4 , resulting in a clean doublet with a typical ortho coupling constant (^3J) of 7-10 Hz.[9]
- Proton H_4 :
 - Predicted Chemical Shift (δ): $\sim 7.6\text{-}7.7 \text{ ppm}$
 - Multiplicity: Doublet of doublets (dd)
 - Coupling Constants: $J_{4,3} \approx 8\text{-}9 \text{ Hz}$ (ortho); $J_{4,6} \approx 2\text{-}3 \text{ Hz}$ (meta) Causality: This proton is meta to both the $-\text{OCH}_3$ and $-\text{CHO}$ groups, and para to the tert-butyl group. It experiences deshielding from the para-aldehyde group. Its signal is split into a doublet by the ortho coupling to H_3 , and each of those lines is further split into a doublet by the smaller meta coupling (^4J) to H_6 . This "doublet of doublets" pattern is a key indicator of its position.[10]
- Proton H_6 :
 - Predicted Chemical Shift (δ): $\sim 7.5\text{-}7.6 \text{ ppm}$
 - Multiplicity: Doublet (d)
 - Coupling Constant: $J_{6,4} \approx 2\text{-}3 \text{ Hz}$ (meta) Causality: This proton is ortho to the deshielding $-\text{CHO}$ group and para to the shielding $-\text{OCH}_3$ group. It is also ortho to the bulky tert-butyl group. It is coupled only to H_4 through a meta-relationship. This results in a doublet with a small coupling constant, which may appear as a narrow, finely split signal.

Data Summary

The expected ^1H NMR spectral data for **5-(tert-Butyl)-2-methoxybenzaldehyde** are summarized below.

Proton Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H _a (-CHO)	~10.4	Singlet (s)	-	1H
H ₄	~7.65	Doublet of doublets (dd)	³ J = 8.5, ⁴ J = 2.5	1H
H ₆	~7.55	Doublet (d)	⁴ J = 2.5	1H
H ₃	~7.1	Doublet (d)	³ J = 8.5	1H
-OCH ₃	~3.9	Singlet (s)	-	3H
-C(CH ₃) ₃	~1.3	Singlet (s)	-	9H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

4.1 Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **5-(tert-Butyl)-2-methoxybenzaldehyde** directly into a clean, dry vial.
- Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds.

- **Dissolution:** Add the deuterated solvent to the vial containing the sample. Vortex gently until the solid is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer (typically ~4-5 cm).[\[4\]](#)
- **Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (CHCl_3 at δ 7.26 ppm).

4.2 Spectrometer Setup and Data Acquisition

- **Insertion:** Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Locking & Shimming:** Lock the spectrometer on the deuterium signal of the solvent. This step ensures field stability. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, symmetrical peaks.[\[4\]](#)
- **Acquisition Parameters:** Set appropriate acquisition parameters for a high-resolution proton spectrum:
 - **Pulse Angle:** A 30° or 45° pulse is typical for routine quantitative spectra.[\[4\]](#)
 - **Acquisition Time:** Set to 2-4 seconds to ensure good resolution.
 - **Relaxation Delay (d1):** Use a delay of 2-5 seconds between pulses to allow for nearly complete T_1 relaxation, ensuring accurate integration.
 - **Number of Scans:** For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.
- **Processing:** After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate all signals and calibrate the chemical shift scale using the solvent or TMS peak.

Visualization of Molecular Structure and Couplings

The following diagram illustrates the key through-bond coupling interactions that give rise to the splitting patterns in the aromatic region of the spectrum.

Caption: Molecular structure and key proton J-coupling pathways.

Conclusion

The ^1H NMR spectrum of **5-(tert-Butyl)-2-methoxybenzaldehyde** is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to determine a complex substitution pattern on an aromatic ring. Each signal, from the highly deshielded aldehyde proton to the intricate doublet of doublets in the aromatic region, serves as a logical data point confirming the molecular architecture. By understanding the causal relationships between electronic effects and spectral appearance, researchers can confidently utilize NMR spectroscopy for rigorous structural verification in their synthetic and analytical workflows.

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